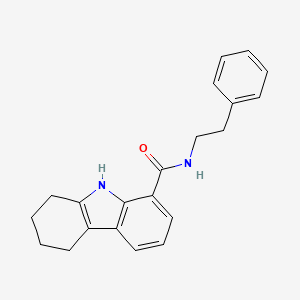

N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(22-14-13-15-7-2-1-3-8-15)18-11-6-10-17-16-9-4-5-12-19(16)23-20(17)18/h1-3,6-8,10-11,23H,4-5,9,12-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVKENQULABPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for Tetrahydrocarbazole Core Construction

The tetrahydrocarbazole core is synthesized via Fischer indole cyclization, a classical method for indole derivatives. A green chemistry approach reported by Kumar et al. utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) as a recyclable ionic liquid catalyst.

Procedure :

- Reactants : Phenylhydrazine hydrochloride (0.013 mol) and cyclohexanone (0.016 mol).

- Catalyst : [bmim(BF₄)] (20 mol%).

- Conditions : Reflux in methanol for 5–7 hours.

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography.

Outcome :

- Yield : 80–95% for substituted tetrahydrocarbazoles.

- Regioselectivity : Controlled by steric and electronic effects of substituents.

Table 1. Representative Yields for Tetrahydrocarbazole Derivatives

| Entry | Substituent | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | Unsubstituted | 7.0 | 95 | 116–118 |

| 3k | 6-Fluoro | 7.0 | 87 | 115–120 |

Cascade Reaction Methodology for Carboxylic Acid Intermediate

A Brønsted acid-catalyzed cascade reaction enables the synthesis of 4-functionalized tetrahydrocarbazolones, which serve as precursors for the carboxylic acid intermediate.

Procedure :

- Reactants : 4-(Indol-2-yl)but-3-yn-2-one and nucleophiles (e.g., water).

- Catalyst : p-Toluenesulfonic acid (10 mol%).

- Conditions : Reflux in hexafluoroisopropanol (HFIP) at 80°C for 12 hours.

- Oxidation : PCC or Dess-Martin periodinane to convert ketone to carboxylic acid.

Outcome :

- Yield : 75–92% for tetrahydrocarbazolones.

- Functionalization : HFIP enhances acidity, facilitating N–S bond formation and cyclization.

Optimization of Reaction Parameters

Catalyst Screening for Fischer Indole Synthesis

Table 2. Catalyst Impact on Yield

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| [bmim(BF₄)] | 95 | 7.0 |

| H₂SO₄ | 65 | 10.0 |

| No catalyst | <10 | 24.0 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Purification Techniques

- Chromatography : Preparative HPLC for >99% purity.

- Crystallization : Ethanol/water mixture for bulk isolation.

Comparative Analysis of Methodologies

Table 4. Method Comparison for N-(2-Phenylethyl)-2,3,4,9-Tetrahydro-1H-Carbazole-8-Carboxamide

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Fischer + Amidation | 85 | Low | High | Moderate |

| Cascade + Oxidation | 78 | Medium | Medium | High |

Key Insight : The Fischer indole route offers superior scalability, while cascade reactions align with green chemistry goals.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s N-(2-phenylethyl) group contrasts with halogen (Br, F), hydroxyalkyl, and nitro/methoxy substituents in analogues, influencing polarity and steric bulk .

- Saturation Patterns : Unlike the fully aromatic carbazole in 7b , the target and compounds feature partial saturation, enhancing conformational flexibility.

Physicochemical Properties Comparison

Table 2: Physicochemical Parameters of Selected Compounds

Analysis :

- The bromo-fluoro derivative () exhibits higher density and boiling point due to halogen-induced molecular weight and polarity .

- The target compound’s phenylethyl group likely increases lipophilicity compared to hydroxypropan-2-yl or nitro/methoxy substituents, affecting solubility and membrane permeability.

Biological Activity

N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrocarbazole structure with an amide functional group at the 8-position and a phenylethyl substituent at the nitrogen atom. Its molecular formula is with a molecular weight of approximately 286.38 g/mol. The presence of the carbazole core contributes to its aromatic stability and potential biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Cell Lines Tested : Studies have evaluated the compound's efficacy against various cancer cell lines such as A549 (lung carcinoma) and HEP 2 (laryngeal carcinoma).

- Mechanism of Action : The antitumor activity may be attributed to the electron-donating groups that enhance the compound's basicity. In one study, derivatives demonstrated IC50 values as low as 5.9 µg/mL against C6 glioma cells .

Neuroprotective Effects

The compound has also been assessed for neuroprotective properties:

- Cell Models : Research involving HT22 neuronal cells showed that certain carbazole derivatives could protect against glutamate-induced injury.

- Effective Concentration : Notably, a derivative demonstrated significant neuroprotective ability at concentrations as low as 3 µM .

Antiviral Activity

This compound has been explored for antiviral properties:

- Mechanism : Studies have identified that carbazole derivatives can act as RNA polymerase inhibitors. For example, certain compounds exhibited IC50 values significantly lower than standard antiviral agents .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to other carbazole derivatives:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| N-(2-methoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | Contains methoxyethyl group | Potential neuroprotective effects | Different substituent on nitrogen |

| 1H-Carbazole | Simple carbazole structure | Limited biological activity | Lacks tetrahydro and amide groups |

| This compound | Amide group at 8-position | Significant antitumor and neuroprotective effects | Unique substituents enhancing activity |

Case Studies

Several studies have highlighted the efficacy of N-substituted carbazoles in cancer treatment:

- Kaushik et al. reported on the anti-tumor potential of various carbazole derivatives against A549 cell lines.

- Zhu et al. explored apoptotic effects in lung carcinoma cells and found specific derivatives effective at inhibiting cell proliferation.

Q & A

Q. What are the standard synthetic routes for N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide?

The compound is synthesized via cyclization of hydrazone intermediates derived from tetrahydrocarbazolones. Key steps include:

- Formation of 1-oxo tetrahydrocarbazole intermediates using hydrazones (e.g., via Fischer indole synthesis) .

- Functionalization at the 8-position with a phenethyl carboxamide group using coupling reagents like triphosgene or carbonyl-activating agents .

- Purification via column chromatography and crystallization in ethanol/water mixtures.

Q. How is this compound characterized structurally?

- Spectroscopic methods : IR for amide C=O stretching (~1650–1700 cm⁻¹), ¹H/¹³C NMR for aromatic and aliphatic proton environments, and HRMS for molecular ion confirmation .

- X-ray crystallography : SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. What is its role as an intermediate in alkaloid synthesis?

Tetrahydrocarbazolones are precursors to carbazole alkaloids with bioactivity (e.g., antimicrobial, antitumor). The 8-carboxamide substituent enhances solubility and target affinity, enabling downstream functionalization for natural product analogs .

Advanced Research Questions

Q. How can crystallographic data discrepancies between synthetic batches be resolved?

- Use SHELXL refinement with high-resolution data to address disorder or twinning. For ambiguous electron density, employ ORTEP-3 to visualize thermal ellipsoids and validate hydrogen-bonding patterns .

- Compare graph set analysis (e.g., Etter’s rules) to identify consistent hydrogen-bonding motifs (e.g., R₂²(8) rings) across polymorphs .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

- Atropisomeric locking : Introduce steric hindrance (e.g., methyl groups) to restrict rotation, enhancing BTK inhibition potency and selectivity (e.g., BMS-986142 analog studies) .

- Substitution effects : Fluorine at the 6-position improves metabolic stability; phenethyl groups enhance hydrophobic interactions with kinase pockets .

Q. How do hydrogen-bonding patterns influence aggregation in solid-state formulations?

- Analyze hydrogen-bond donor/acceptor ratios using graph set theory. For example, N–H···O=C interactions in carboxamides often form chains (C(4) motifs) or dimers (R₂²(8)), affecting solubility and stability .

Q. How to address contradictions in reaction yields across synthetic protocols?

- Mechanistic comparison : Nitro aldol condensation (e.g., ) may favor higher yields under basic conditions (K₂CO₃), while LAH reduction requires strict anhydrous conditions.

- DoE optimization : Vary temperature, solvent polarity, and catalyst loading (e.g., ZnI₂ for cyanide addition) to identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.